molecular formula C8H15ClN2O B6187017 [2,3'-bipyrrolidin]-2'-one hydrochloride CAS No. 2639457-31-9

[2,3'-bipyrrolidin]-2'-one hydrochloride

Cat. No.: B6187017
CAS No.: 2639457-31-9
M. Wt: 190.7
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Description

[2,3'-Bipyrrolidin]-2'-one hydrochloride is a bicyclic organic compound comprising two pyrrolidine rings connected via a ketone group at the 2'-position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications. Its molecular formula is inferred as C₈H₁₅ClN₂O (theoretical molecular weight: ~192.69 g/mol), though experimental validation is required.

Properties

CAS No.

2639457-31-9

Molecular Formula

C8H15ClN2O

Molecular Weight

190.7

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2,3’-bipyrrolidin]-2’-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable diamine with a diacid chloride, leading to the formation of the bipyrrolidine core. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate cyclization.

Industrial Production Methods

Industrial production of [2,3’-bipyrrolidin]-2’-one hydrochloride may involve large-scale batch reactions using similar synthetic routes as in laboratory settings. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

[2,3’-Bipyrrolidin]-2’-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

[2,3’-Bipyrrolidin]-2’-one hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of [2,3’-bipyrrolidin]-2’-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Below is a comparative analysis of [2,3'-bipyrrolidin]-2'-one hydrochloride and key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Notes References
This compound C₈H₁₅ClN₂O (inferred) ~192.69 (theoretical) Bicyclic pyrrolidine, ketone, hydrochloride salt Antibiotic intermediate (e.g., ceftobiprole)
Spiro[1,3-thiazolidine-2,3'-1H-indole]-2'-one hydrochloride C₁₀H₁₁ClN₂OS 242.73 Spiro junction (thiazolidine-indole), hydrochloride Potential CNS/antimicrobial activity (data limited)
3-Methyl-1-(2-(piperazin-1-yl)ethyl)pyridin-2(1H)-one hydrochloride C₁₃H₂₀ClN₃O 278.78 Pyridinone core, piperazine-ethyl linker Neurological or metabolic research
Ceftobiprole (Cephalosporin antibiotic) C₂₀H₂₂N₈O₆S₂ 534.60 Cephalosporin core with [1,3'-bipyrrolidin] side chain Broad-spectrum antibiotic

Functional and Pharmacological Differences

  • Bicyclic vs. Spiro Systems :

    • The bipyrrolidin scaffold provides conformational flexibility, enabling interactions with bacterial targets (e.g., penicillin-binding proteins in ceftobiprole) .
    • Spiro compounds (e.g., spiro[1,3-thiazolidine-2,3'-1H-indole]-2'-one) exhibit rigid 3D structures, which may enhance receptor selectivity but limit solubility without salt forms .
  • Heterocyclic Diversity: Pyridinone derivatives (e.g., ) feature aromatic nitrogen, favoring hydrogen bonding with enzymes or receptors in neurological pathways .
  • Pharmacological Applications: Ceftobiprole: The bipyrrolidin moiety enhances β-lactamase stability, extending its spectrum against Gram-positive and Gram-negative bacteria . Alkaloid hydrochlorides (e.g., berberine in ) demonstrate antimicrobial and anti-inflammatory activity, though their monocyclic structures differ significantly from bipyrrolidin systems .

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